![molecular formula C15H14ClNO3S B2382202 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide CAS No. 340011-45-2](/img/structure/B2382202.png)
3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide
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Overview
Description
The compound “3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide” is an organic compound consisting of a propanamide backbone with a benzenesulfonyl group at the 3-position and a 4-chlorophenyl group attached to the nitrogen atom of the amide group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a propanamide backbone with a benzenesulfonyl group at the 3-position and a 4-chlorophenyl group attached to the nitrogen atom of the amide group .Scientific Research Applications
Arylation Reactions
Benzenesulfonyl chlorides serve as valuable reagents in palladium-catalyzed direct arylations. Specifically, they enable the regioselective synthesis of β-arylated thiophenes when coupled with thiophene derivatives. This reaction proceeds without the need for an oxidant or ligand, making it an efficient method for accessing alternative regioisomers .
Covalent Organic Frameworks (COFs)
Surface-mediated synthesis of 2D covalent organic frameworks (COFs) involves benzenesulfonyl chlorides. For instance, 1,3,5-tris(4-bromophenyl)benzene can be assembled on graphite (001), copper (111), and silver (110) surfaces. These COFs exhibit intriguing properties for applications in materials science and surface chemistry .
Functionalization of Aromatic Rings
Benzenesulfonyl chlorides are versatile electrophiles that readily react with aromatic compounds. They participate in chlorosulfonation reactions, leading to the introduction of sulfonic acid groups onto the benzene ring. This functionalization can enhance solubility, alter reactivity, or modify electronic properties of the aromatic system .
Mechanism of Action
Target of Action
Benzenesulfonyl chlorides, a related class of compounds, have been reported to participate in palladium-catalyzed direct arylations of thiophenes . This suggests that the compound might interact with palladium catalysts and thiophene derivatives in biochemical reactions.
Mode of Action
Benzenesulfonyl chlorides are known to undergo palladium-catalyzed coupling with thiophene derivatives, allowing regioselective access to β-arylated thiophenes . This reaction proceeds with easily accessible catalyst, base, and substrates, without oxidant or ligand, and tolerates a variety of substituents on both the benzene and thiophene moieties .
Biochemical Pathways
The compound’s potential interaction with palladium catalysts and thiophene derivatives suggests that it might be involved in the synthesis of β-arylated thiophenes .
Pharmacokinetics
The compound’s boiling point is reported to be 98-102 °c at a pressure of 12 Torr , which might influence its bioavailability.
Result of Action
The compound’s potential role in the synthesis of β-arylated thiophenes suggests that it might contribute to the formation of these compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c16-12-6-8-13(9-7-12)17-15(18)10-11-21(19,20)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFDXTKULXBNBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide |
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